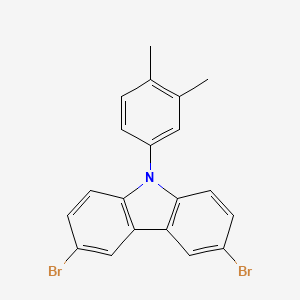

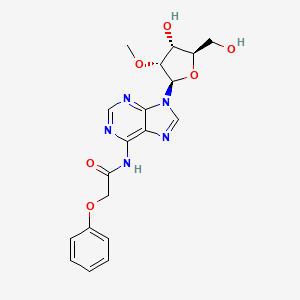

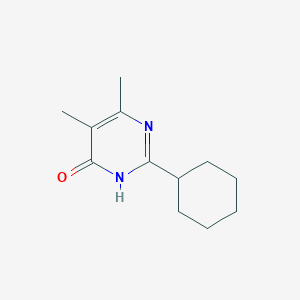

3,6-ジブロモ-9-(3,4-ジメチルフェニル)-9H-カルバゾール

説明

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole, also known as DBDP-9H-carbazole, is an organic chemical compound of the carbazole family. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. DBDP-9H-carbazole has been studied for its potential uses in organic synthesis, as a drug and as a catalyst. It is also being studied for its potential applications in medical imaging, drug delivery, and industrial chemistry.

科学的研究の応用

有機エレクトロニクス

3,6-ジブロモ-9-(3,4-ジメチルフェニル)-9H-カルバゾール: は、有機半導体の合成における中間体としての可能性があるため、有機エレクトロニクス分野における有望な化合物です 。これらの半導体は、有機発光ダイオード(OLED)、有機太陽電池(OPV)、および有機電界効果トランジスタ(OFET)の開発に不可欠です。

医薬品研究

医薬品研究では、この化合物はさまざまな薬物分子の合成における前駆体として役立つ可能性があります。 その臭素化されたカルバゾール基は、多くの医薬品に見られる複雑な分子構造の構築に役立つ貴重な中間体となります 。

材料科学

この化合物の構造的特徴には、ジブロモ基とカルバゾール基が含まれており、これは高度な材料の開発に有利です。 これは、材料科学で不可欠な特定の光吸収または発光特性を持つ新しいポリマーの開発に使用できます 。

化学合成

3,6-ジブロモ-9-(3,4-ジメチルフェニル)-9H-カルバゾール: は、化学合成における構成要素として機能できます。 その反応性部位により、さらなる官能基化が可能になり、幅広い化学物質の構築に役立つ汎用性の高い試薬となります 。

分析化学

この化合物は、他の物質の定性的または定量的決定における標準または試薬として、分析化学に適用できる可能性があります。 そのユニークな構造は、クロマトグラフィーまたは分光光度法の方法に役立つ可能性があります 。

環境研究

この化合物の環境研究における潜在的な役割には、その分解生成物とその環境への影響の調査が含まれる可能性があります。 その安定性と分解を理解することで、同様の有機化合物の環境運命に関する洞察が得られます 。

作用機序

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazoleazole acts as a catalyst in organic synthesis by accelerating the rate of chemical reactions. It is also capable of binding to certain molecules and altering their structure, which can be beneficial in drug delivery systems. Additionally, it has been studied for its potential ability to interact with certain proteins and enzymes in the body, which could be beneficial in medical imaging and drug delivery.

Biochemical and Physiological Effects

3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazoleazole has been studied for its potential effects on biochemical and physiological processes. It has been shown to bind to certain proteins and enzymes, which can alter their structure and activity. Additionally, it has been studied for its potential ability to interact with certain receptors in the body, which could be beneficial in medical imaging and drug delivery.

実験室実験の利点と制限

The use of 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazoleazole in lab experiments has several advantages. It is relatively easy to synthesize, and it can be used to accelerate the rate of chemical reactions. Additionally, it can be used to bind to certain molecules and alter their structure, which can be beneficial in drug delivery systems. However, there are also some limitations to its use in lab experiments. It can be difficult to control the concentration of the compound, and it can be toxic in high concentrations. Additionally, it can be difficult to predict how it will interact with certain proteins and enzymes in the body.

将来の方向性

There are a number of potential future directions for the use of 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazoleazole. It could be used in the development of new drugs and drug delivery systems, as well as in medical imaging. Additionally, it could be used to study the effects of certain proteins and enzymes on biochemical and physiological processes. It could also be used in industrial chemistry, as well as in the development of new catalysts for organic synthesis. Finally, it could be used to study the effects of certain environmental pollutants on biochemical and physiological processes.

特性

IUPAC Name |

3,6-dibromo-9-(3,4-dimethylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Br2N/c1-12-3-6-16(9-13(12)2)23-19-7-4-14(21)10-17(19)18-11-15(22)5-8-20(18)23/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMUFCSKYWXATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1786404-06-5 | |

| Record name | 3,6-Dibromo-9-(3,4-dimethylphenyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Di(4-bromophenyl)indolo[3,2-b]carbazole](/img/structure/B1494647.png)

![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)

![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)

![(4AR,6R,7S,8S,8aR)-7-(benzyloxy)-8-(2-methoxybenzyl)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B1494692.png)

![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)